molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

カタログ番号: B2469284
CAS番号: 1796947-83-5
分子量: 334.43
InChIキー: JRLDNWQLHOKDHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds. The compound also has a sulfonamide group, which is a common functional group in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the bicyclic structure and the various functional groups. The presence of the nitrogen atom in the ring could potentially introduce stereoisomerism .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azabicyclo[3.2.1]octane moiety and the sulfonamide group. The nitrogen atom in the ring could potentially act as a nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially increase its water solubility .

科学的研究の応用

Analgesic and Tranquilizer Properties

Research indicates that compounds similar to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, particularly those with the nitrosulfonamide structure, demonstrate both analgesic and tranquilizer activities. These compounds present a potential for therapy in pain syndromes, especially in conditions requiring tranquilizing effects (Zlenko, Palchikov, & Rybalko, 2012).

Metabolism and Distribution Studies

Metabolic and distribution studies of structurally related compounds, such as gliclazide, have shown complete absorption with significant excretion in urine, indicating a potential for effective pharmacokinetic properties. The research also identifies the liver, kidney, and blood as high-concentration sites, suggesting specific organ targeting could be an application of similar compounds (Miyazaki et al., 1983).

Chemical Synthesis and Structural Studies

Chemical synthesis research has produced derivatives with tranquilizing and analgesic activities, pointing to the versatility of these compounds in synthesizing new medications. Structural characterizations, such as those provided by crystallography studies, offer insights into the molecular configurations that contribute to their pharmacological effects, facilitating the design of derivatives with optimized properties (Batsanov, Howard, O'Hagan, & Tavaslı, 2000).

Cyclooxygenase-2 (COX-2) Inhibition

Some derivatives have been found to inhibit COX-2 selectively, with modifications enhancing this selectivity. This suggests potential applications in treating conditions mediated by COX-2, such as inflammation and pain, without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Neurotoxicity Studies

There have been evaluations of neurotoxicity in compounds with similar structures, which are crucial for determining the safety profile of potential medications derived from this compound. These studies provide important insights into the neurological effects and safety considerations necessary for clinical development (Rider et al., 2012).

将来の方向性

The future research on this compound would likely involve further elucidation of its synthesis, properties, and potential biological activity. It could potentially be explored as a pharmaceutical compound, given the presence of the azabicyclo[3.2.1]octane and sulfonamide moieties .

特性

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLDNWQLHOKDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。